REACTION_CXSMILES
|
Br[C:2]1[C:7]2[S:8][CH:9]=[C:10]([CH2:11][OH:12])[C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.C(OCC)(=O)C.O>C1(C)C=CC=CC=1.C1COCC1>[OH:12][CH2:11][C:10]1[C:6]2[C:5]([CH3:13])=[CH:4][CH:3]=[CH:2][C:7]=2[S:8][CH:9]=1 |f:4.5|
|
Name
|
7-bromo-3-hydroxymethyl-4-methyl-benzo[b]thiophene
|
Quantity
|
45.91 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=C1SC=C2CO)C
|
Name
|
toluene THF
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
Name
|
sodium hydrogenated bis(2-methoxyethoxy)aluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 70° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
was brought back to room temperature
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature increased from 17° C. to 35° C
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with 300 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with water (300 ml×6 times)
|
Type
|
CUSTOM
|
Details
|
After drying the organic phase on magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C2=C(SC1)C=CC=C2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 173 mmol | |
AMOUNT: MASS | 30.8 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |